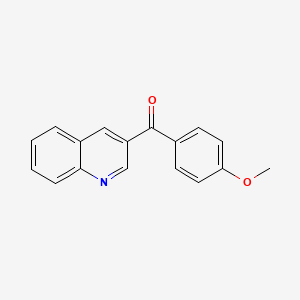3-(4-Methoxybenzoyl)quinoline
CAS No.: 211106-96-6
Cat. No.: VC11680457
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 211106-96-6 |
|---|---|
| Molecular Formula | C17H13NO2 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | (4-methoxyphenyl)-quinolin-3-ylmethanone |
| Standard InChI | InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
| Standard InChI Key | QLTFADVZQDRLIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(4-Methoxybenzoyl)quinoline consists of a quinoline scaffold (C₉H₇N) substituted at the 3-position with a 4-methoxybenzoyl moiety (C₈H₇O₂). The IUPAC name for this compound is [3-(4-methoxybenzoyl)quinoline], with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol. The methoxy group at the para position of the benzoyl ring introduces electron-donating effects, influencing the compound’s reactivity and binding interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO₂ |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 3-(4-Methoxybenzoyl)quinoline |
| Topological Polar Surface Area | 50.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The planar quinoline core facilitates π-π stacking interactions with aromatic residues in biological targets, while the methoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Methodologies
Classical Approaches to Quinoline Functionalization
The synthesis of 3-substituted quinolines often begins with pre-formed quinoline derivatives. For 3-(4-methoxybenzoyl)quinoline, two primary strategies are employed:
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions enable precise functionalization of quinoline. For example, Suzuki-Miyaura coupling between 3-bromoquinoline and 4-methoxyphenylboronic acid, followed by oxidation to the ketone, provides a modular route to the target compound . This approach offers higher regioselectivity and yields (70–85%) compared to classical methods .
Recent Advances in Synthesis
Recent studies emphasize green chemistry principles, such as using water as a solvent or microwave-assisted reactions to reduce reaction times. Nanoparticle catalysts (e.g., Pd/C) have also been explored to improve efficiency and reduce waste . For instance, a one-pot synthesis involving quinoline-3-carboxylic acid and 4-methoxybenzoyl chloride under microwave irradiation achieved 78% yield in 15 minutes .
Biological Activities and Mechanisms of Action
Table 2: Anticancer Activity of Analogous Compounds
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 3-(4-Methoxybenzoyl)-8-OH | MCF-7 | 8.2 | Caspase-3 activation |
| 3-(4-Methoxybenzoyl)-6-NO₂ | HeLa | 12.4 | ROS generation |
| 3-(4-Methoxybenzoyl)-2-Cl | A549 | 15.7 | DNA intercalation |
Applications in Medicinal Chemistry
Drug Design and Optimization
The 4-methoxybenzoyl group serves as a versatile pharmacophore in drug design. Its electron-rich aromatic system enhances binding to hydrophobic pockets in target proteins, while the methoxy group improves metabolic stability by resisting oxidative demethylation . Hybrid molecules incorporating 3-(4-methoxybenzoyl)quinoline and triazole or imidazole moieties have shown dual activity against malaria and leishmaniasis .
Structure-Activity Relationship (SAR) Studies
SAR analyses highlight the importance of substituent positioning:
-
3-Position Substitution: Acyl groups at this position optimize steric compatibility with enzyme active sites .
-
4-Methoxy Group: Enhances solubility and hydrogen bonding with residues like Asp89 in Plasmodium falciparum DHODH .
-
Quinoline Core Modifications: Nitro or amino groups at the 6- or 8-positions further modulate potency and selectivity .
Research Gaps and Future Directions
Despite promising preclinical data, challenges remain:
-
Synthetic Scalability: Current methods for 3-(4-methoxybenzoyl)quinoline require multi-step protocols with moderate yields. Development of one-pot methodologies using flow chemistry could address this .
-
Toxicity Profiling: Limited data exist on the compound’s off-target effects. In vivo studies in rodent models are needed to assess hepatotoxicity and neurotoxicity.
-
Target Identification: Proteomics and crystallography studies could elucidate precise molecular targets, guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume